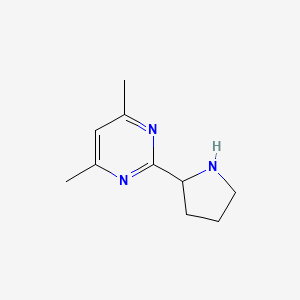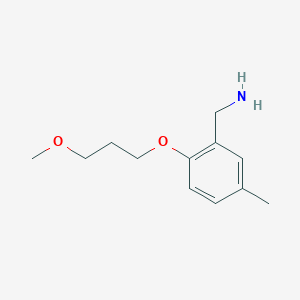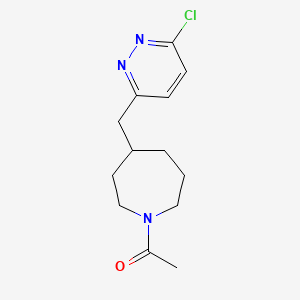
1-(4-((6-Chloropyridazin-3-yl)methyl)azepan-1-yl)ethanone
Vue d'ensemble
Description
“1-(4-((6-Chloropyridazin-3-yl)methyl)azepan-1-yl)ethanone” is a chemical compound with the molecular formula C13H18ClN3O. It’s used for pharmaceutical testing .
Synthesis Analysis
A class of pyridazine-based metal complexes derived from condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde were synthesized in 1:1 and 1:2 molar ratio with ligand . The ligands behave as a tridentate ligand through the nitrogen atom of pyridine-2-acetaldehyde, nitrogen atoms of azomethine group and pyridazine ring .Molecular Structure Analysis
The molecular weight of “this compound” is 267.75 g/mol. The mass spectra demonstrated that the complexes have prepared in 1:1 and 1:2 molar ratio with ligand and suitable metals salts .Applications De Recherche Scientifique
Reactivity and Synthesis Studies
- Research by Adembri, Sio, Nesi, and Scotton (1976) explored the reactivity of related pyridazin derivatives, focusing on nucleophilic displacement reactions. This study provides foundational knowledge for understanding the chemical behavior of compounds like 1-(4-((6-Chloropyridazin-3-yl)methyl)azepan-1-yl)ethanone (Adembri et al., 1976).
Antibacterial and Antimicrobial Applications
- Patel et al. (2011) reported on the synthesis and antibacterial study of Schiff's Bases of hydrazinyl ethanones, indicating potential antibacterial applications for similar compounds (Patel et al., 2011).
- Verma et al. (2015) synthesized and evaluated a series of phenylaminoethanones for antimicrobial and anticancer activities, suggesting possible applications in these areas (Verma et al., 2015).
Anticancer Potential
- The study by Govindhan et al. (2017) involved the synthesis and cytotoxic studies of a compound structurally similar to this compound, highlighting its potential in cancer research (Govindhan et al., 2017).
Catalytic Behavior and Synthesis Mechanisms
- Sun et al. (2007) investigated the synthesis and catalytic behavior of iron and cobalt complexes involving quinoxalinyl ethanones, which might be relevant for understanding the catalytic potential of related compounds (Sun et al., 2007).
Structural and Theoretical Studies
- Song et al. (2008) conducted a theoretical study on the geometry and vibration of a complex molecule similar to this compound. This research provides insights into the structural and vibrational properties of such compounds (Song et al., 2008).
Mécanisme D'action
The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against various strains, and in vitro antifungal activity against various strains . Cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro were completed for ligand (L1) by 3- (4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium by (MTT) method .
Propriétés
IUPAC Name |
1-[4-[(6-chloropyridazin-3-yl)methyl]azepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10(18)17-7-2-3-11(6-8-17)9-12-4-5-13(14)16-15-12/h4-5,11H,2-3,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBZSPFHAOLOIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



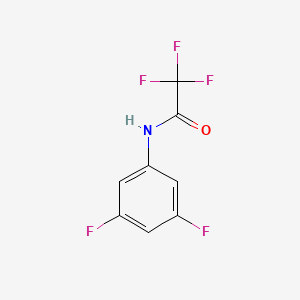
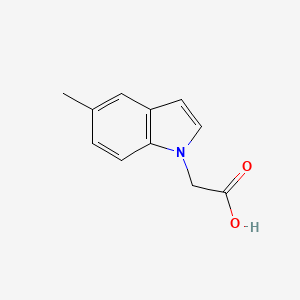
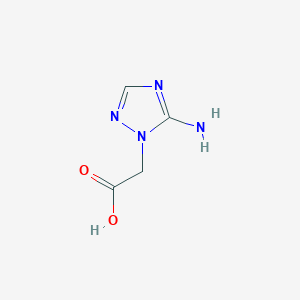
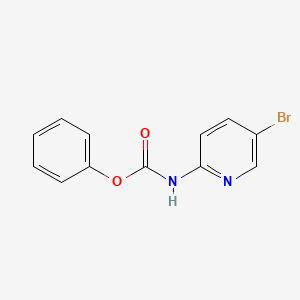

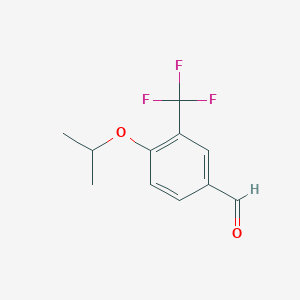
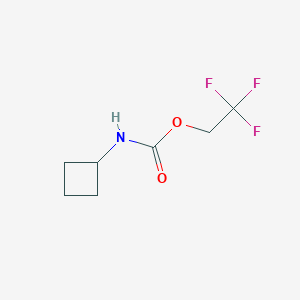

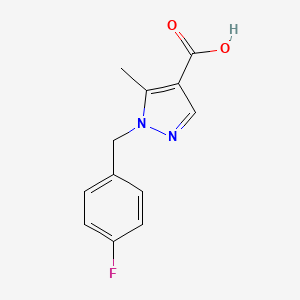
![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1401127.png)
